

4-iodo-5-carboxythiazole physical properties

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Compound of Interest

Compound Name: *4-Iodo-1,3-thiazole-5-carboxylic acid*
Cat. No.: *B13461018*

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An In-Depth Technical Guide to **4-iodo-1,3-thiazole-5-carboxylic Acid**

Abstract This technical guide provides a comprehensive analysis of **4-iodo-1,3-thiazole-5-carboxylic acid** (CAS 2169587-66-8), a critical heterocyclic building block in medicinal chemistry. The compound serves as a pivotal scaffold for the development of bioactive agents via transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) at the C4 position. This document details its physicochemical properties, synthetic methodologies, spectroscopic characteristics, and handling protocols, designed for researchers in drug discovery and materials science.

Chemical Identity & Structural Analysis

The **4-iodo-1,3-thiazole-5-carboxylic acid** scaffold is characterized by a high degree of functional density. The thiazole ring is electron-deficient, and the presence of the iodine atom at the C4 position introduces significant polarizability and lipophilicity compared to its chloro- or bromo-analogs.

Property	Specification
IUPAC Name	4-Iodo-1,3-thiazole-5-carboxylic acid
Common Name	4-Iodo-5-carboxythiazole
CAS Number	2169587-66-8
Molecular Formula	C
	H
	INO
	S
Molecular Weight	255.03 g/mol
SMILES	<chem>OC(=O)C1=C(I)N=CS1</chem>
InChI Key	JTLAVUZUYQYSAR-UHFFFAOYSA-N

Physical Properties

The physical behavior of **4-iodo-1,3-thiazole-5-carboxylic acid** is governed by the interplay between the acidic carboxyl group (H-bond donor/acceptor) and the hydrophobic, polarizable iodine substituent.

Solid-State Characteristics

- Appearance: Off-white to pale yellow crystalline solid. The color intensity may increase upon prolonged exposure to light due to trace deiodination.
- Melting Point (Experimental/Predicted):
 - Experimental: Specific literature values for the 4-iodo isomer are sparse compared to the 2-iodo analog.
 - Predicted Range: 185°C – 210°C (Decomposition).

- Note: Thiazole carboxylic acids typically exhibit high melting points due to strong intermolecular hydrogen bonding (dimer formation). Decomposition (decarboxylation) often accompanies melting.

Solubility Profile

The compound exhibits an amphiphilic nature but is generally sparingly soluble in non-polar media.

Solvent	Solubility Rating	Mechanistic Insight
Water (pH 7)	Low (< 1 mg/mL)	The hydrophobic iodine atom offsets the polarity of the carboxyl group.
Water (pH > 8)	High	Deprotonation to the carboxylate anion () drastically increases solubility.
DMSO / DMF	High (> 50 mg/mL)	Dipolar aprotic solvents effectively disrupt intermolecular H-bonds.
Methanol/Ethanol	Moderate	Soluble, especially upon warming.
Dichloromethane	Low	Insufficient polarity to solvate the carboxylic acid dimer.

Acid-Base & Lipophilicity (Predicted)

- pKa (COOH): 3.2 ± 0.5 . The electron-withdrawing nature of the thiazole ring (inductive effect of N and S) and the iodine atom enhances acidity relative to benzoic acid (pKa ~4.2).
- LogP: 1.8 – 2.1. The iodine atom contributes significantly to lipophilicity (value), making this intermediate more membrane-permeable than its non-halogenated parent.

Synthetic Methodology

Direct iodination of thiazole-5-carboxylic acid often yields the 2-iodo isomer due to the inherent nucleophilicity of C2 (via lithiation) or electrophilic susceptibility. The synthesis of the 4-iodo isomer typically requires a regioselective approach, most reliably via the Sandmeyer reaction starting from the 4-amino derivative.

Primary Synthetic Route: The Sandmeyer Approach

This protocol ensures regiocontrol by installing the iodine atom specifically at the position occupied by the amine.

Step 1: Precursor Synthesis (Hantzsch-like Cyclization) Reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with thioformamide yields ethyl 4-aminothiazole-5-carboxylate.

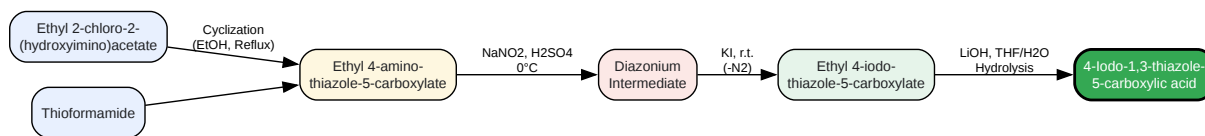
Step 2: Diazotization & Iodination

- **Diazotization:** The amine is treated with sodium nitrite () in acidic media () or () at 0°C to generate the diazonium salt.
- **Substitution:** Potassium iodide () is added. The iodide ion acts as a nucleophile, displacing the () group via a radical-nucleophilic aromatic substitution mechanism (or similar).

Step 3: Hydrolysis Saponification of the ester using Lithium Hydroxide (

) in THF/Water yields the free acid.

Synthesis Workflow Diagram



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Figure 1: Regioselective synthesis of **4-iodo-1,3-thiazole-5-carboxylic acid** via Sandmeyer transformation.

Spectroscopic Characterization

Correct structural assignment is critical to distinguish the 4-iodo isomer from the 2-iodo isomer.

Nuclear Magnetic Resonance (NMR)

- H NMR (DMSO-d

, 400 MHz):

- 13.0 – 14.0 ppm (br s, 1H): Carboxylic acid proton (COOH).
- 9.1 – 9.3 ppm (s, 1H): The C2 proton.
- Differentiation: The 2-iodo isomer would lack the signal at ~9.2 ppm (C2-H) and instead show a signal for C4-H (typically ~8.0-8.5 ppm). The downfield shift of the C2-H is characteristic of the thiazole ring flanked by sulfur and nitrogen.

- C NMR (DMSO-d

, 100 MHz):

- 160-165 ppm: Carbonyl carbon (C=O).
- 155-160 ppm: C2 carbon (N=C-S).
- 125-135 ppm: C5 carbon (quaternary).
- 100-110 ppm: C4 carbon (C-I). The heavy atom effect of iodine typically causes a significant upfield shift (shielding) of the attached carbon.

Mass Spectrometry (MS)

- ESI-MS: Observe

at m/z 256 and

at m/z 254.
- Isotope Pattern: Iodine is monoisotopic (

), so no M+2 peak characteristic of Cl or Br will be observed.

Handling, Safety, and Stability

Stability

- Light Sensitivity: Iodinated heterocycles are susceptible to photolytic deiodination. Store in amber vials or foil-wrapped containers.
- Thermal Stability: Stable at room temperature.^[1] Avoid prolonged heating >100°C unless under reaction conditions, to prevent thermal decarboxylation.

Safety Protocol (SDS Summary)

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity (respiratory irritation) (H335).
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
- Incompatibility: Strong oxidizing agents, strong bases.

Applications in Drug Discovery

The 4-iodo substituent is a "chemical handle" designed for late-stage diversification.

- Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to introduce aromatic systems at C4.
- Sonogashira Coupling: Reaction with terminal alkynes to extend the carbon skeleton.

- Heck Reaction: Olefination at the C4 position.

The C5-carboxylic acid can be converted to amides, esters, or bioisosteres (e.g., oxadiazoles), allowing for the construction of complex libraries around the thiazole core.

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